molecular formula C10H13NO3 B2494447 2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid CAS No. 1259958-86-5

2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid

Cat. No.: B2494447
CAS No.: 1259958-86-5
M. Wt: 195.218
InChI Key: JRBPYBDMPICUOT-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a dimethylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid typically involves the reaction of 4-hydroxy-2,6-dimethylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzaldehyde or 4-hydroxy-2,6-dimethylbenzoic acid.

    Reduction: Formation of 2-amino-2-(4-hydroxy-2,6-dimethylphenyl)ethanol.

    Substitution: Formation of 2-amino-2-(4-chloro-2,6-dimethylphenyl)acetic acid or 2-amino-2-(4-alkyl-2,6-dimethylphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenyl ring.

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the dimethyl groups on the phenyl ring.

    2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid: Similar structure but with different positions of the dimethyl groups.

Uniqueness

2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-3-7(12)4-6(2)8(5)9(11)10(13)14/h3-4,9,12H,11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBPYBDMPICUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C(=O)O)N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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